molecular formula C18H19ClN2O2 B2772237 2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol CAS No. 1423767-72-9

2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol

Cat. No.: B2772237
CAS No.: 1423767-72-9
M. Wt: 330.81
InChI Key: IEEHQIDAGJOSKG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidine ring, a phenyl group, and a 2-chloropyridine-4-carbonyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . The phenyl group is a common aromatic ring in organic chemistry. The 2-chloropyridine-4-carbonyl group is a derivative of 2-chloropyridine, which is used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of different functional groups like the phenyl group and the 2-chloropyridine-4-carbonyl group likely adds complexity to the molecule’s structure.


Chemical Reactions Analysis

The pyrrolidine ring can undergo various reactions, including functionalization . 2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine is a liquid at room temperature , and 2-chloropyridine is a colorless liquid .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

The future directions for this compound would depend on its specific biological activity. Pyrrolidine derivatives are of interest in drug discovery due to their diverse biological activities .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-17-11-14(8-9-20-17)18(23)21-10-4-7-15(21)12-16(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15-16,22H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEHQIDAGJOSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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